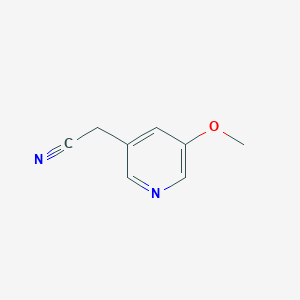

2-(5-Methoxypyridin-3-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(5-methoxypyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-7(2-3-9)5-10-6-8/h4-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKQIROZUWHULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709081 | |

| Record name | (5-Methoxypyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000536-18-4 | |

| Record name | (5-Methoxypyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Methoxypyridin 3 Yl Acetonitrile and Analogous Structures

Conventional Multistep Synthesis Approaches

Traditional synthesis of highly substituted pyridines often relies on building the molecule piece by piece. This involves forming the core pyridine (B92270) ring and then sequentially adding the desired functional groups, such as the methoxy (B1213986) and acetonitrile (B52724) moieties.

The foundational step in synthesizing pyridine derivatives is the construction of the heterocyclic pyridine ring. A variety of classical methods have been established for this purpose, each suited for different substitution patterns. illinois.edu Most of these syntheses depend on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

Common strategies include:

Hantzsch Dihydropyridine (B1217469) Synthesis: This well-known multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine. mdpi.comresearchgate.net Modifications can allow for the synthesis of asymmetric pyridines. baranlab.org

Kröhnke Pyridine Synthesis: This method uses α-picolinium salts as key intermediates to react with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297) to yield 2,4,6-trisubstituted pyridines. tandfonline.com

Bohlmann-Rahtz Pyridine Synthesis: This approach involves the condensation of an enamine with a functionalized alkyne, leading to the formation of a substituted pyridine ring. researchgate.net

Cycloaddition Reactions: Inverse electron demand Diels-Alder reactions of 1-azadienes with an appropriate dienophile are a favored method for constructing the pyridine ring. baranlab.org Transition metal-catalyzed cyclization reactions, for instance, using nitriles and alkynes, have also become a popular and effective method. numberanalytics.com A cascade reaction involving a copper-catalyzed cross-coupling followed by electrocyclization and air oxidation presents a modular way to prepare highly substituted pyridines from readily available starting materials. nih.gov

Table 1: Comparison of Selected Pyridine Ring Formation Strategies

| Synthesis Name | Reactants | General Product | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoesters (2 equiv.), Ammonia source | 1,4-Dihydropyridines (oxidized to Pyridines) | Classic, high-yield method for substituted pyridines. mdpi.comresearchgate.net |

| Kröhnke Synthesis | α,β-Unsaturated ketones, Pyridinium ylides | 2,4,6-Trisubstituted Pyridines | Good yields for a range of alkyl and aryl substituents. baranlab.orgtandfonline.com |

| Transition Metal-Catalyzed Cyclization | Nitriles, Alkynes | Substituted Pyridines | Offers improved yields and selectivity over some classical methods. numberanalytics.com |

| Copper-Catalyzed Cascade | Alkenylboronic acids, α,β-Unsaturated ketoximes | Highly Substituted Pyridines | Modular, good functional group tolerance, mild conditions. nih.gov |

Once the pyridine core is available, the acetonitrile group (-CH₂CN) must be introduced. Methods for C-H cyanation of pyridines are relatively rare, but several strategies exist for installing a nitrile or cyanomethyl group onto a pyridine ring. researchgate.net

One direct approach involves the reaction of a substituted methylpyridine with cyanogen (B1215507) chloride at high temperatures. For example, pyridine-3-acetonitrile can be synthesized from 3-methylpyridine (B133936) and cyanogen chloride in a quartz tube reactor at 680°C, followed by purification to yield the final product. prepchem.com Another patented method describes obtaining pyridylacetonitrile via the reduction of a pyridine formyl nitrile intermediate, which itself is generated from vinylpyridine. google.com

For pre-functionalized rings, nucleophilic aromatic substitution (SNAr) on a halopyridine is a viable route. Alternatively, the structure of nicotinamide, which features an amide group on a pyridine ring, can be chemically transformed. Its amide can be converted to a nitrile by dehydration, for instance, using phosphorus pentoxide. wikipedia.org

The methoxy group (-OCH₃) is a common substituent in pharmaceuticals, valued for its influence on a molecule's properties. researchgate.net In pyridine synthesis, it is often introduced via nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. nih.gov

For instance, 2-chloropyridine (B119429) derivatives can react with sodium methoxide (B1231860) in anhydrous methanol (B129727) to exclusively yield the corresponding 2-methoxy derivatives. researchgate.net The presence of electron-withdrawing groups like cyano groups on the pyridine ring facilitates this nucleophilic substitution. researchgate.net The methoxy group can also serve as a directing group in subsequent reactions, enabling further functionalization of the pyridine ring through processes like ortho-metallation. ntu.edu.sg In some complex total syntheses, a methoxypyridine is strategically used as a masked pyridone, a functional group that can be revealed later in the synthetic sequence. nih.gov

Advanced and Sustainable Synthetic Strategies

In response to growing environmental concerns, the field of chemistry has moved towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Modern pyridine synthesis increasingly employs green chemistry principles. researchgate.net Key strategies include one-pot multicomponent reactions (MCRs), the use of environmentally benign solvents and catalysts, and energy-efficient reaction conditions like microwave irradiation or solvent-free synthesis. researchgate.netnih.govacs.org

MCRs are particularly efficient as they combine several reactants in a single operation to form a complex product, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.gov Microwave-assisted synthesis has also been recognized as a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org

Table 2: Conventional vs. Green Synthesis Approaches for Pyridines

| Feature | Conventional Methods | Green Chemistry Protocols |

|---|---|---|

| Solvents | Often use hazardous organic solvents. | Employs safer solvents (e.g., water, ethanol) or solvent-free conditions. nih.govrsc.org |

| Catalysts | May use stoichiometric, toxic reagents. | Utilizes recyclable, non-toxic catalysts (e.g., heteropolyacids, certain metal salts). tandfonline.comconicet.gov.arresearchgate.net |

| Efficiency | Often require multiple steps with purification. | Emphasizes one-pot reactions and MCRs for higher atom economy. nih.govacs.org |

| Energy | Typically relies on prolonged conventional heating. | Uses energy-efficient methods like microwave irradiation. nih.govacs.org |

| Waste | Can generate significant amounts of byproducts. | Designed to minimize waste and simplify product workup. rasayanjournal.co.in |

A significant advancement in green chemistry is the development of solvent-free reactions. rsc.org By eliminating the solvent, these methods reduce environmental impact, cost, and safety hazards associated with volatile organic compounds. These reactions are often facilitated by catalysts and conducted under thermal conditions.

For example, 2,4,6-triarylpyridines can be synthesized efficiently by heating an aryl aldehyde, an acetophenone, and ammonium acetate with a catalytic amount of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) at 110°C without any solvent. tandfonline.com This method offers excellent yields, short reaction times, and an easy work-up. tandfonline.com Similarly, triflic acid (HOTf) has been used as a catalyst for the solvent-free synthesis of substituted pyridines at 120°C. rsc.org The use of heteropolyacids as recyclable catalysts under solvent-free conditions also represents a clean and efficient alternative for preparing functionalized pyridines. conicet.gov.ar These solvent-less approaches exemplify the progress toward more sustainable chemical manufacturing. researchgate.net

Green Chemistry Protocols for Pyridine Derivatives

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsemanticscholar.org This technology is particularly advantageous for the synthesis of heterocyclic compounds like pyridine derivatives. researchgate.netnih.gov

The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. For instance, in the Biginelli reaction for preparing dihydropyrimidine-2-thiones, microwave heating at 120°C completed the reaction in 10 minutes, a significant improvement over the 10 hours required with conventional heating. semanticscholar.org Similarly, a microwave-assisted, one-pot multicomponent reaction for synthesizing tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was achieved using glacial acetic acid, showcasing features like metal-free synthesis and high yields without the need for column chromatography. semanticscholar.org

In the context of pyridine synthesis, the Bohlmann–Rahtz reaction to produce trisubstituted pyridines can be efficiently carried out using microwave heating. researchgate.netbeilstein-journals.org Studies have optimized conditions in batch microwave reactors, which can then be transferred to continuous flow systems. For example, the synthesis of pyridine 2b was optimized under various microwave conditions, demonstrating the influence of solvent and temperature on yield. researchgate.net A stereoselective, microwave-assisted ring-expansion of monocyclopropanated pyrroles provides access to dihydropyridine derivatives in excellent yields, highlighting the benefits of versatility, scalability, and short reaction times under environmentally benign conditions. nih.govacs.org

The synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks has been achieved by condensing N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation, demonstrating how this technique facilitates the construction of complex nitrogen-containing scaffolds. nih.gov

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bohlmann–Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, Phenylpropynone | EtOH–AcOH, 120 °C, 5 min (Microwave Batch) | 86% | researchgate.net |

| Biginelli Reaction | 1,3-dicarbonyl compound, Aldehyde, Urea | Yb(OTf)3, AcOH/EtOH, 120 °C, 10 min (Microwave) | 92% | semanticscholar.org |

| Ring-Expansion of Monocyclopropanated Pyrroles | Monocyclopropanated pyrrole | Brønsted-acid, Microwave | Excellent yields | nih.govacs.org |

| Carbamate Synthesis | N-carbamate amino carbonyls, 1-methyl-3,5-dinitro-2-pyridone | Microwave irradiation | Not specified | nih.gov |

Catalytic Approaches (e.g., Copper-Catalysis, Ionic Liquids)

Catalytic methods are central to the synthesis of pyridine derivatives, offering pathways with high efficiency and selectivity. Copper catalysis and the use of ionic liquids are two prominent examples of these approaches.

Copper-Catalysis Copper catalysts are versatile and have been employed in a wide range of reactions for synthesizing pyridines and related nitrogen heterocycles. researchgate.netorganic-chemistry.org One notable application is the direct conversion of aldehydes into nitriles, a key functional group in the target molecule. A one-pot method using copper(II) oxide (CuO) facilitates the conversion of aryl, heteroaryl, and alkyl aldehydes into their corresponding nitriles with moderate to very good yields (62–91%). researchgate.net The proposed mechanism involves the in-situ formation of an oxime, which then reacts with CuO and acetonitrile. researchgate.net

Copper-catalyzed oxidative coupling reactions provide a direct route to polyfunctional pyridines. researchgate.net For instance, the synthesis of polysubstituted pyridines has been achieved through a copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with toluene (B28343) derivatives. researchgate.net Furthermore, copper catalysis enables the synthesis of imidazo[1,5-a]pyridines from pyridotriazoles and amines or amino acids, using molecular oxygen from the air as the sole oxidant, which aligns with green chemistry principles. acs.org The synthesis of pyrroles through the copper hydride (CuH)-catalyzed coupling of enynes and nitriles also demonstrates the utility of copper in constructing N-heterocycles with high regioselectivity. acs.org

Ionic Liquids Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. rsc.orgnih.gov They have found applications in organic synthesis as solvents and catalysts. rsc.orgrushim.ru Pyridinium-based ILs can be synthesized by reacting pyridine with alkyl halides, often in solvents like acetonitrile. mdpi.comnih.gov

While direct synthesis of 2-(5-Methoxypyridin-3-YL)acetonitrile using ILs is not extensively documented, their application in related syntheses is noteworthy. For example, dicationic ILs have been synthesized and used in biomass processing, where their hydrophilicity at high temperatures and hydrophobicity at low temperatures facilitate product isolation. rsc.org Ultrasound irradiation has been employed for the green synthesis of 4-dimethylaminopyridinium-based ILs, which were subsequently tested for antimicrobial activity. nih.gov The synthesis of these ILs often involves nucleophilic alkylation in toluene or anion metathesis in dichloromethane. nih.gov

| Catalytic System | Reaction | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalysis | Aldehyde to Nitrile Conversion | CuO | One-pot, moderate to very good yields (62-91%). | researchgate.net |

| Copper-Catalysis | Imidazo[1,2-a]pyridine Synthesis | CuBr in DMF | Uses air as oxidant, up to 90% yield. | organic-chemistry.org |

| Copper-Catalysis | Denitrogenative Transannulation | Copper catalyst | Sustainable transformation using O2 from air. | acs.org |

| Ionic Liquids | Butyl Pyridinium Bromide Synthesis | Acetonitrile (solvent) | Reflux for 48h, 93% yield. | mdpi.com |

| Ionic Liquids | 4-dimethylaminopyridinium ILs Synthesis | Ultrasound irradiation | Green synthesis, high yields (79-85%). | nih.gov |

Flow Chemistry Applications in Pyridine Acetonitrile Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, higher efficiency, and improved scalability. mit.eduosti.gov

Continuous Flow Reactors for Enhanced Efficiency

Continuous flow reactors are highly effective for pyridine synthesis. organic-chemistry.org The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be performed in a continuous flow microwave reactor, allowing for the one-step preparation of pyridines without the isolation of intermediates. researchgate.netnih.govbeilstein-journals.org This method provides good yields and produces a single regioisomer. nih.govbeilstein-journals.org

A continuous flow microreactor using a packed-bed of titanium silicalite (TS-1) as a catalyst has been developed for the N-oxidation of pyridine derivatives, achieving yields up to 99% with significantly shorter reaction times compared to batch reactors. organic-chemistry.org This system demonstrated remarkable stability, operating for over 800 hours continuously while maintaining catalyst activity, highlighting its potential for industrial-scale production. organic-chemistry.org The synthesis of pyridine-3-acetonitrile itself has been demonstrated in a quartz tube flow reactor by reacting cyanogen chloride and 3-methylpyridine at high temperatures, achieving a 75% yield. prepchem.com

Multi-Component Reactions in Flow Systems

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all reactants, are well-suited for flow chemistry. acsgcipr.orguc.pt This combination can improve reaction conversion times and yields. acsgcipr.org The Hantzsch and Bohlmann-Rahtz pyridine syntheses are classic MCRs that have been successfully adapted to flow systems. researchgate.netbeilstein-journals.orgacsgcipr.org

The use of a Brønsted acid catalyst in a continuous flow process for the Bohlmann-Rahtz reaction enables the Michael addition and cyclodehydration to occur in a single step, yielding a trisubstituted pyridine. nih.govbeilstein-journals.org Similarly, Hantzsch dihydropyridine synthesis can be transferred to continuous flow processing, resulting in a very high-yielding process. nih.govbeilstein-journals.org These examples underscore the power of combining MCRs with flow technology to construct complex heterocyclic scaffolds efficiently and sustainably. beilstein-journals.org

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is critical for the synthesis of specifically substituted pyridines like this compound.

The Bohlmann-Rahtz pyridine synthesis, when performed in a continuous flow microwave reactor with a Brønsted acid catalyst, yields a single regioisomer of the corresponding trisubstituted pyridine. researchgate.netnih.govbeilstein-journals.org This demonstrates excellent regiocontrol in the formation of the pyridine ring.

Another powerful strategy involves the use of heteroaryl fluorosulfates in palladium-catalyzed Suzuki cross-coupling reactions. nih.gov By carefully selecting the palladium catalyst, the reactivity of different leaving groups can be controlled, following the general order of -Br > -OSO2F > -Cl. nih.gov This differential reactivity allows for the stepwise and chemoselective introduction of substituents onto the pyridine core, enabling the synthesis of complex polysubstituted pyridines. nih.gov

Furthermore, the coordination of triborane (B3H7) to pyridine derivatives has been shown to mediate highly regioselective C(sp3)-H and C(sp2)-H functionalization reactions under mild conditions. nih.gov The formation of stable dearomatized intermediates allows for precise control over the position of substitution. nih.gov

Stereoselective Approaches to Pyridine Acetonitrile Derivatives

The development of stereoselective methods is crucial for accessing chiral pyridine derivatives, which are important in medicinal chemistry. While direct stereoselective synthesis of this compound is not widely reported, analogous strategies provide insight into how chirality can be introduced.

A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridine (B1245486) derivatives. nih.govacs.org This method, which proceeds via a cyclopropylcarbinyl cation rearrangement, allows for the creation of chiral six-membered heterocycles. nih.govacs.org The reaction conditions can be tuned to introduce various nucleophiles, leading to a diverse range of products. nih.govacs.org

The synthesis of substituted 2H-pyran-2-ones and their fused derivatives often involves stereoselective steps. researchgate.net For example, proline-catalyzed α-aminooxylation, Sharpless epoxidation, and Mitsunobu reactions have been used as chirality-introducing steps in the synthesis of complex natural products containing these motifs. researchgate.net These strategies, while applied to different heterocyclic systems, represent the types of asymmetric transformations that could potentially be adapted for the stereoselective synthesis of pyridine acetonitrile derivatives, likely involving chiral catalysts or auxiliaries to control the formation of stereocenters.

Chiral Auxiliaries and Catalysts

Asymmetric synthesis is a primary strategy for obtaining enantiomerically pure compounds. tcichemicals.com This can be achieved by using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral substance. tcichemicals.com Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate, directing the stereochemical outcome of a reaction, and are then removed for potential reuse. wikipedia.orgsigmaaldrich.com This method is valued for its reliability and is often employed in the early stages of drug development. wikipedia.org Alternatively, asymmetric catalysis utilizes chiral catalysts to generate a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established method for inducing chirality in a prochiral substrate. researchgate.net These auxiliaries, often derived from naturally abundant chiral molecules like amino acids or terpenes, offer high levels of stereoselectivity. researchgate.net

Oxazolidinones: Evans's chiral oxazolidinone auxiliaries are widely used for stereoselective reactions. wikipedia.orgresearchgate.net For instance, an N-acyl oxazolidinone derived from a pyridylacetic acid analog could be used to control the stereochemistry of α-alkylation. Deprotonation with a suitable base forms a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the auxiliary's substituent. Chiral oxazolidinones are particularly powerful in aldol (B89426) reactions, where they can establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org

Pseudoephedrine Amides: Amides formed from pseudoephedrine and a carboxylic acid can be deprotonated at the α-position to form a chiral enolate. wikipedia.org The subsequent alkylation reaction is directed by the stereocenters of the pseudoephedrine backbone, leading to a predictable stereochemical outcome. wikipedia.org The auxiliary can be cleaved under mild conditions to reveal the chiral carboxylic acid or its derivative.

Camphorsultams: Oppolzer's camphorsultam is another effective chiral auxiliary, particularly for controlling the stereochemistry of reactions such as conjugate additions and cycloadditions on α,β-unsaturated N-enoyl derivatives.

Asymmetric Catalysis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. chim.it The development of chiral ligands and catalysts that are compatible with pyridine substrates has been a significant area of research. chim.itnih.gov

Transition-Metal Catalysis: Chiral ligands coordinated to transition metals such as rhodium, iridium, palladium, or nickel can create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. chim.itnih.gov For example, the enantioselective α-C(sp³)–H functionalization of alkylpyridines has been achieved using palladium-catalyzed asymmetric allylic alkylation. chim.it

Organocatalysis: Chiral organocatalysts, which are small, metal-free organic molecules, have emerged as a powerful tool in asymmetric synthesis. For pyridyl systems, chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been developed as effective enantioselective nucleophilic catalysts for processes like the acylation of alcohols. scispace.com

Asymmetric Reductions: A common strategy to introduce a chiral center in a side chain is the asymmetric reduction of a prochiral ketone. For instance, the reduction of acetylpyridines to chiral 1-(pyridyl)ethanols has been accomplished with high enantioselectivity using borane (B79455) in the presence of catalytic amounts of spiroborate esters derived from chiral amino alcohols. nih.gov This method has proven effective for 3- and 4-acetylpyridines and even for more challenging 2-acetyl heteroaryl ketones. nih.gov A study demonstrated the effective reduction of 5-acetyl-2-methoxypyridine (B1337146) with high enantiomeric excess (98% ee) using just 1 mol% of a spiroborate catalyst. nih.gov

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Auxiliary/Catalyst System | Reaction Type | Substrate Type | Typical Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction | N-Acyl Imides | High Diastereoselectivity | wikipedia.org, researchgate.net |

| Pseudoephedrine Amides | Alkylation | Carboxylic Acid Derivatives | High Diastereoselectivity | wikipedia.org |

| Spiroborate Ester/Borane | Ketone Reduction | Acetylpyridines | High Enantioselectivity (up to 98% ee) | nih.gov |

| Palladium/Chiral Ligand | Allylic Alkylation | 2-Methylpyridines | High Enantioselectivity | chim.it |

| Planar-Chiral DMAP Derivatives | Acylation | Alcohols | High Enantioselectivity | scispace.com |

Diastereoselective Transformations

When a molecule contains one or more existing stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations are designed to selectively produce one diastereomer over others. This control can be exerted by the existing chirality within the substrate (substrate control) or by chiral reagents or catalysts (reagent control).

Substrate-Controlled Diastereoselectivity: In many complex syntheses, a stereocenter installed in an early step is used to direct the stereochemical outcome of subsequent reactions. For example, the stereoselective reduction of a ketone can be influenced by a nearby chiral center, with the incoming hydride reagent preferentially attacking from the less sterically hindered face as dictated by Felkin-Ahn or other predictive models.

Reagent-Controlled Diastereoselectivity: Chiral reagents can override the influence of existing stereocenters in a substrate. This is particularly important when the desired diastereomer is not the one favored by substrate control. Chiral auxiliaries, as mentioned previously, are a prime example of reagent-controlled diastereoselectivity. The aldol reaction of a chiral enolate derived from an Evans auxiliary with a chiral aldehyde can establish two new contiguous stereocenters with predictable and high levels of diastereoselectivity. wikipedia.org

Catalytic Diastereoselective Reactions: Catalytic methods can also achieve high diastereoselectivity. A notable example is the iridium-catalyzed formal [3+3] cycloaddition of imines derived from 2-aminopyridines to form complex C-substituted piperazines. nih.gov This atom-economic process proceeds with excellent regio- and diastereoselective control, yielding a single diastereoisomer under mild conditions. nih.gov Similarly, diastereoselective cyclization reactions, such as the (3,5)-thionium-ene cyclization mediated by boron trifluoride etherate, have been used to synthesize substituted tetrahydrothiopyrans with excellent diastereoselectivity. nih.gov Such strategies are highly valuable for constructing complex cyclic frameworks with multiple stereocenters in a single step.

Table 2: Examples of Diastereoselective Transformations

| Reaction Type | Catalyst/Reagent | Substrate(s) | Key Outcome | Reference(s) |

|---|---|---|---|---|

| [3+3] Cycloaddition | Iridium(I) Complex | Aromatic/Aliphatic Imines | Formation of a single diastereomer of C-substituted piperazines | nih.gov |

| Aldol Reaction | Evans Oxazolidinone Auxiliary | N-Acyl Imide + Aldehyde | Establishes two contiguous stereocenters with high diastereoselectivity | wikipedia.org |

| (3,5)-Thionium-ene Cyclization | Boron Trifluoride Etherate | Aldehydes + 5-methylhex-4-ene-1-thiol | Excellent diastereoselectivity in tetrahydrothiopyran (B43164) synthesis | nih.gov |

| Reduction of Glutarimide | Lewis Acid | N-substituted Glutarimide | Regioselective reduction leading to a chiral piperidinol synthon | nih.gov |

Chemical Reactivity and Transformation of 2 5 Methoxypyridin 3 Yl Acetonitrile

Reactions Involving the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that readily undergoes several types of reactions.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and is therefore susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion, which can then be further reacted or hydrolyzed.

Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. libretexts.orgsaskoer.ca This reaction provides a valuable method for the formation of new carbon-carbon bonds.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Grignard Reagent | R-MgX | Imine anion | Ketone (after hydrolysis) |

| Organolithium | R-Li | Imine anion | Ketone (after hydrolysis) |

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic addition of hydride ions. nih.govnih.goviaea.orgescholarship.org Catalytic hydrogenation over metal catalysts such as nickel can also be employed for this transformation. iaea.org

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Catalytic Hydrogenation (e.g., Ni) | Primary Amine |

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. weebly.comlibretexts.orgchemistrysteps.commasterorganicchemistry.comchemguide.co.uk The reaction proceeds through an amide intermediate. Basic hydrolysis initially forms a carboxylate salt, which is then protonated in a separate acidic step to yield the carboxylic acid. weebly.comlibretexts.orgchemistrysteps.commasterorganicchemistry.comchemguide.co.uk

| Conditions | Intermediate | Final Product |

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide, Carboxylate Salt | Carboxylic Acid (after acidification) |

Cyanomethylation Reactions

The methylene (B1212753) group adjacent to the nitrile in 2-(5-Methoxypyridin-3-YL)acetonitrile is activated and can be deprotonated by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in a variety of reactions, a process broadly referred to as cyanomethylation. This reactivity allows for the introduction of the cyanomethyl group into other molecules. nih.govmdpi.comresearchgate.netencyclopedia.pub

Metal-catalyzed cyanomethylation often involves the use of transition metals like copper to facilitate the reaction. encyclopedia.pub There are also transition-metal-free methods that utilize strong bases or radical initiators. mdpi.comencyclopedia.pub The cyanomethylated products are valuable intermediates in organic synthesis as the cyano group can be readily converted to other functionalities. nih.govmdpi.com

Cyclization Reactions Mediated by Nitrile Functionality

The nitrile group can actively participate in the formation of new ring systems. This is a powerful strategy for the synthesis of various heterocyclic compounds.

Thorpe-Ziegler Reaction: This is an intramolecular condensation of a dinitrile, catalyzed by a base, which leads to the formation of a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields a cyclic ketone. wikipedia.orgsemanticscholar.org This reaction is a key method for the construction of five- to eight-membered rings and larger macrocycles.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgumich.eduorganic-chemistry.orgresearchgate.netmdpi.com In the context of this compound, the activated methylene group can react with an aldehyde or ketone in the presence of elemental sulfur and a base to form the thiophene ring.

| Reaction Name | Reactants | Key Intermediate | Product |

| Thorpe-Ziegler | Dinitrile | Cyclic β-enaminonitrile | Cyclic Ketone (after hydrolysis) |

| Gewald | α-Methylene nitrile, Aldehyde/Ketone, Sulfur, Base | - | 2-Aminothiophene |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature, further modulated by the methoxy (B1213986) and cyanomethyl substituents, dictates its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (Limited Scope)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgrsc.orgresearchgate.netnih.gov The nitrogen atom can be protonated or coordinate to a Lewis acid under typical SEAr conditions, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the 3- and 5-positions are already substituted. The methoxy group at the 5-position is an activating, ortho-para directing group, while the cyanomethyl group at the 3-position is a deactivating, meta-directing group. Their combined influence, along with the inherent reactivity of the pyridine ring, suggests that further electrophilic substitution would be challenging and likely occur at the 2-, 4-, or 6-positions, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile. Computational studies on pyridine derivatives have been used to predict the regioselectivity of such reactions. researchgate.netrsc.org

Metalation and Derivatization of the Pyridine Nucleus

The pyridine ring of this compound is susceptible to metalation, a process that involves the replacement of a hydrogen atom with a metal, typically lithium. This is often achieved through the use of strong bases such as organolithium reagents. The position of metalation is directed by the substituents on the ring. The methoxy group at the 5-position is a directing group, which, in concert with the nitrogen atom of the pyridine ring, can influence the regioselectivity of the metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In the case of methoxypyridines, the methoxy group can direct lithiation to the adjacent C-4 position. arkat-usa.orgresearchgate.net This process involves the coordination of the organolithium reagent to the nitrogen atom and the oxygen of the methoxy group, which increases the acidity of the proton at the C-4 position, facilitating its abstraction by the strong base.

Once the pyridine nucleus is lithiated, the resulting organolithium species can react with a variety of electrophiles to introduce new functional groups onto the ring. This allows for the synthesis of a wide range of substituted pyridine derivatives. While specific studies on the metalation and subsequent derivatization of this compound are not extensively documented in the reviewed literature, the principles of directed ortho-metalation of methoxypyridines provide a strong basis for predicting its reactivity.

Table 1: Potential Derivatization Reactions of Lithiated this compound

| Electrophile | Resulting Functional Group at C-4 |

| Alkyl halide (R-X) | Alkyl (R) |

| Aldehyde (RCHO) | Hydroxyalkyl (RCH(OH)) |

| Ketone (RCOR') | Hydroxy-dialkyl (RR'C(OH)) |

| Carbon dioxide (CO₂) | Carboxylic acid (COOH) |

| Iodine (I₂) | Iodo (I) |

Transformations at the Methoxy Substituent

The methoxy group of this compound is another site for chemical modification, primarily through demethylation.

Oxidative Demethylation Studies

Oxidative demethylation is a common transformation for methoxy-substituted aromatic compounds. This reaction involves the removal of the methyl group from the methoxy ether, converting it into a hydroxyl group. While specific studies on the oxidative demethylation of this compound are not detailed in the available literature, general methods for the demethylation of methoxypyridines are well-established. For instance, 1-substituted-2-methyl- and -4-methyl-pyridinium cations can be converted into their corresponding pyridones through oxidative processes. rsc.org

Role in Molecular Interactions and Reactivity Modulation

In the context of intermolecular interactions, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, influencing the compound's solubility, crystal packing, and interactions with biological targets. The conformational preferences of the methoxy group relative to the pyridine ring can also impact its reactivity and interactions. rsc.org Furthermore, in reactions such as Robinson annulation, the position of the methoxy group can influence the basicity of the pyridine nitrogen and, consequently, the reaction yield. nih.gov

Multi-Component Reaction Pathways Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. mdpi.comnih.gov Pyridylacetonitrile derivatives are valuable substrates in various MCRs for the synthesis of heterocyclic compounds.

One notable example is the Gewald reaction, which is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, a related activated acetonitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. digitellinc.comchemrxiv.org

While specific examples of this compound participating in MCRs are not explicitly detailed in the provided search results, its structural features—an activated methylene group adjacent to the cyano group—make it a suitable candidate for reactions like the Gewald synthesis. The general scheme for a potential Gewald reaction involving this compound is depicted below.

Scheme 1: Postulated Gewald Reaction Pathway with this compound

Figure 1: A generalized scheme for the Gewald reaction where R1 and R2 are alkyl or aryl groups. The pyridylacetonitrile would act as the active methylene compound.

Figure 1: A generalized scheme for the Gewald reaction where R1 and R2 are alkyl or aryl groups. The pyridylacetonitrile would act as the active methylene compound.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides valuable insights into the reaction pathway. In the context of the potential MCRs involving this compound, such as the Gewald reaction, several key intermediates are proposed.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of the Gewald reaction. chemrxiv.orgchemrxiv.org These studies suggest that the reaction is initiated by a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile. chemrxiv.org This is followed by the opening of the elemental sulfur ring by a nucleophile, leading to the formation of polysulfide intermediates. chemrxiv.org The final steps involve cyclization and aromatization to yield the 2-aminothiophene product.

Table 2: Proposed Intermediates in the Gewald Reaction

| Intermediate | Description |

| Knoevenagel Adduct | Product of the initial condensation between the carbonyl compound and the acetonitrile (B52724). |

| Thiolate Intermediate | Formed after the addition of sulfur to the activated methylene compound. |

| Dihydrothiophene | The cyclized, non-aromatic precursor to the final product. |

While these mechanistic details are for the general Gewald reaction, they provide a strong framework for understanding the potential transformations of this compound in such multi-component settings.

Transition State Analysis of this compound

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. fiveable.me It postulates the existence of a transient molecular configuration, known as the transition state, which represents the highest potential energy point along the reaction coordinate connecting reactants and products. ucsb.edu The structure and energy of this transition state are crucial in determining the activation energy and, consequently, the rate of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for locating and characterizing transition states, providing insights into reaction mechanisms at the molecular level. fiveable.memdpi.com

The search for a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu This is often achieved using algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2) or Nudged Elastic Band (NEB) methods. ucsb.eduyoutube.com Once located, the transition state is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com

Given the functional groups present in this compound—a pyridine ring, a methoxy group, and a cyanomethyl group—several types of reactions can be envisaged, including nucleophilic substitutions, cycloadditions, and radical reactions. The following subsections present theoretical data for analogous reactions to provide a basis for understanding the potential transition states in reactions of this compound.

Transition State Analysis of an Analogous Sₙ2 Reaction

The methylene group adjacent to the electron-withdrawing nitrile group in this compound could be susceptible to deprotonation followed by nucleophilic substitution (Sₙ2 reaction). While no specific data exists for this compound, extensive computational studies have been performed on Sₙ2 reactions. The Sₙ2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a single transition state. byjus.comlibretexts.orgchemistrysteps.com

A well-studied example is the Menshutkin reaction, a type of Sₙ2 reaction between an amine and an alkyl halide. ucsb.edu Computational analysis of the reaction between ammonia (B1221849) and methyl chloride provides a model for understanding the transition state of such reactions.

Table 1: Calculated Transition State Parameters for the Sₙ2 Reaction of Ammonia with Methyl Chloride

| Parameter | Value | Reference |

| Activation Energy (kcal/mol) | Varies with computational method | ucsb.edu |

| C-N bond length (Å) | 1.948 | ucsb.edu |

| C-Cl bond length (Å) | 2.416 | ucsb.edu |

| N-C-Cl angle (°) | ~180 | byjus.commasterorganicchemistry.com |

| Imaginary Frequency (cm⁻¹) | One negative frequency | ucsb.edu |

This interactive table provides representative data for a model Sₙ2 reaction. The exact values depend on the level of theory and basis set used in the calculation.

In this transition state, the carbon atom is pentacoordinate with the incoming nucleophile (ammonia) and the leaving group (chloride) in a nearly linear arrangement. ucsb.edubyjus.commasterorganicchemistry.com The C-N bond is partially formed, and the C-Cl bond is partially broken. chemistrysteps.com

Transition State Analysis of an Analogous Cycloaddition Reaction

The pyridine ring, although aromatic, can in principle participate in cycloaddition reactions, particularly when activated. Furthermore, the nitrile group can undergo [3+2] cycloaddition reactions with 1,3-dipoles. Theoretical studies on the [3+2] cycloaddition of nitrile oxides with various dipolarophiles provide insight into the transition states of such reactions. mdpi.com

For instance, the reaction of acetonitrile N-oxide with an alkene proceeds through a concerted transition state. DFT calculations have been used to determine the activation energies and geometries of these transition states. mdpi.com

Table 2: Calculated Transition State Parameters for the [3+2] Cycloaddition of Acetonitrile N-oxide with an Alkene

| Parameter | Value | Reference |

| Activation Gibbs Free Energy (kcal/mol) | Typically 15-25 | nih.gov |

| C-C bond length (Å) | ~2.2 | nih.gov |

| C-O bond length (Å) | ~2.0 | nih.gov |

| Dihedral Angle (°) | Dependent on stereochemistry | nih.gov |

| Imaginary Frequency (cm⁻¹) | One negative frequency | nih.gov |

This interactive table presents typical ranges for parameters in a [3+2] cycloaddition reaction involving a nitrile oxide. Specific values are highly dependent on the substrates and computational method.

The transition state for this type of reaction involves the simultaneous formation of two new sigma bonds. The geometry of the transition state dictates the stereochemical outcome of the reaction.

Transition State Analysis of an Analogous Radical Alkylation

The pyridine ring can undergo radical alkylation. Computational studies on the addition of alkyl radicals to N-methoxypyridinium salts have elucidated the transition states for these reactions. nih.gov The addition can occur at different positions of the pyridine ring, and the regioselectivity is determined by the relative energies of the corresponding transition states.

Table 3: Calculated Relative Free Energies of Transition States for the Addition of an Alkyl Radical to an N-Methoxypyridinium Salt

| Position of Addition | Relative Free Energy of Transition State (kJ/mol) | Reference |

| C2 | +56.1 | nih.gov |

| C4 | +51.8 | nih.gov |

This interactive table shows the calculated relative energies for the transition states of radical addition at different positions of a model pyridinium salt.

These calculations indicate that the addition at the C4 position has a lower activation barrier compared to the C2 position, suggesting that C4-alkylation is kinetically favored. nih.gov The transition state for this radical addition involves the partial formation of a new C-C bond between the alkyl radical and the pyridine ring.

Future Research Directions in the Chemistry of 2 5 Methoxypyridin 3 Yl Acetonitrile

Exploration of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis and subsequent modification of 2-(5-Methoxypyridin-3-YL)acetonitrile heavily rely on catalytic methods. Future research will concentrate on discovering and implementing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to current methodologies.

Key areas of exploration will include:

Photocatalysis and Electrocatalysis: Visible-light-driven photocatalysis, using organic dyes or semiconductor materials, presents a green alternative for C-H functionalization and cross-coupling reactions. acs.org Research into applying these methods for the direct functionalization of the pyridine (B92270) ring in this compound could lead to mild, transition-metal-free reaction conditions. acs.org

Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity under environmentally benign aqueous conditions. Future work could involve engineering enzymes for the specific synthesis of the target molecule or its precursors, minimizing waste and hazardous reagent use.

Magnetically Recoverable Nanocatalysts: Catalysts based on magnetic nanoparticles (MNPs), such as Fe₃O₄, offer the significant advantage of easy separation and recyclability, aligning with green chemistry principles. rsc.org Developing MNP-supported palladium or copper catalysts for cross-coupling reactions in the synthesis of the methoxypyridine core could drastically improve process economics. rsc.org

Dual Catalysis: Combining two distinct catalytic cycles in a single pot can enable transformations that are not possible with a single catalyst. Research into dual catalytic systems, for instance combining a transition metal catalyst with a photoredox catalyst, could unlock novel pathways for the late-stage functionalization of this compound.

| Catalytic System | Potential Advantages for Synthesizing this compound | Key Research Challenges | Relevant Catalyst Examples |

|---|---|---|---|

| Palladium-Mediated Catalysis | High efficiency in C-C bond formation for direct arylation of pyridines. nih.gov | Cost, potential for metal contamination in the final product. | Palladium Acetate (B1210297), Pd/C. nih.govnih.gov |

| Copper-Catalyzed Reactions | Lower cost than palladium, versatile for C-N and C-C bond formation. nih.govorganic-chemistry.org | Often requires higher catalyst loading and temperatures. | Cu(OAc)₂, Copper Ferrite Nanoparticles. researchgate.netmdpi.com |

| Visible-Light Photocatalysis | Uses light as a traceless reagent, mild reaction conditions, environmentally friendly. acs.org | Substrate scope limitations, quantum yield optimization. | Quinolinone, Organic Dyes (Eosin Y). acs.org |

| Magnetically Recoverable Catalysts | Excellent reusability, simple separation with an external magnet, reduced waste. rsc.org | Potential for leaching, long-term stability under reaction conditions. | Fe₃O₄@Silica-supported catalysts. rsc.org |

| Biopolymer-Based Catalysts | Metal-free, biodegradable, inexpensive, and operates under mild conditions. nih.gov | Lower thermal stability, potential for swelling in certain solvents. | Piperazine supported in agar–agar gel. nih.gov |

Development of Highly Efficient and Atom-Economical Methodologies

Promising research avenues include:

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which significantly reduces the number of synthetic steps, solvent usage, and waste generation. researchgate.netrasayanjournal.co.in Designing novel MCRs, such as a one-pot reaction combining precursors for the methoxy (B1213986), pyridine, and acetonitrile (B52724) moieties, would be a major advancement. nih.govrsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. atomfair.com Developing a continuous flow process for the synthesis of this compound would be a key objective for industrial-scale production. atomfair.com

Green Solvents and Solvent-Free Reactions: The use of hazardous organic solvents is a major source of waste in chemical synthesis. Future work will explore the use of greener alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.inrsc.orgnih.gov Furthermore, developing solvent-free reaction conditions, potentially using techniques like ball milling, represents an ideal green chemistry approach. researchgate.netrasayanjournal.co.in

| Methodology | Core Principle | Advantages for this compound Synthesis | Future Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation. rasayanjournal.co.in | Reduced step-count, lower waste, increased complexity in one step. nih.gov | Design of novel MCRs for the pyridine core assembly. |

| Atom Economy Routes | Maximizing the incorporation of starting materials into the product. illinois.edu | Minimal byproduct formation, high resource efficiency. | Utilizing catalytic cycles like aza-Wittig/Diels-Alder sequences. nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions. nih.gov | Drastically reduced reaction times, often higher yields. nih.gov | Optimization for energy efficiency and scalability. |

| Flow Chemistry | Reactions are run in a continuously flowing stream. atomfair.com | Enhanced safety, precise control, seamless scalability, and potential for automation. atomfair.com | Integration with real-time analytics and machine learning for optimization. |

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools to understand reaction mechanisms and predict chemical properties, thereby reducing the need for extensive trial-and-error experimentation. Future research on this compound will increasingly rely on these in silico methods.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure and geometry of reactants, transition states, and products. researchgate.netresearchgate.net This allows for the elucidation of reaction pathways, the prediction of regioselectivity in functionalization reactions, and the rational design of catalysts. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold.

Reactivity Descriptor Analysis: Conceptual DFT provides reactivity indices such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity. tjnpr.orgnih.gov These descriptors can be calculated for this compound and its potential reaction partners to predict their reactivity and the feasibility of a proposed reaction. tjnpr.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into solvent effects, conformational preferences, and catalyst-substrate interactions, which are crucial for optimizing reaction conditions.

| Parameter/Method | Significance in Research | Application to this compound |

|---|---|---|

| HOMO/LUMO Energies | Indicate electron-donating/accepting ability and chemical reactivity. tjnpr.org | Predicting susceptibility to nucleophilic/electrophilic attack. |

| Energy Band Gap (ΔE) | Relates to the chemical stability of the molecule. tjnpr.org | Assessing the kinetic stability and reactivity of the compound. |

| Transition State (TS) Energy | Determines the activation energy barrier and reaction rate. | Elucidating reaction mechanisms and identifying rate-limiting steps. |

| Bond Dissociation Energy (BDE) | Predicts the thermal stability and the most likely bond to break first. researchgate.net | Investigating potential decomposition pathways. |

| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons. tjnpr.org | Predicting the outcome of reactions with various nucleophiles. |

Integration with Machine Learning for Reaction Optimization

Future directions in this area will involve:

Predictive Modeling: Training ML models on large reaction databases to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound. preprints.orgbeilstein-journals.org These models can significantly reduce the experimental workload required for optimization.

Autonomous Reaction Optimization: Integrating ML algorithms with automated flow chemistry platforms or robotic systems. atomfair.comacs.org Such "self-driving labs" can autonomously conduct experiments, analyze the results, and decide on the next set of conditions to explore, rapidly identifying the global optimum for yield or selectivity with minimal human intervention. beilstein-journals.orgnih.gov Deep reinforcement learning is a particularly promising technique for this purpose. nih.gov

Novel Route Discovery: Utilizing retrosynthesis software, powered by AI, to propose novel and efficient synthetic routes to this compound that a human chemist might not have considered. preprints.orgacs.org These tools can evaluate potential pathways based on factors like cost, step count, and atom economy. researchgate.net

| Machine Learning Approach | Function | Expected Impact on this compound Synthesis |

|---|---|---|

| Supervised Learning (e.g., Random Forest, Neural Networks) | Predict reaction yield, selectivity, or optimal conditions based on historical data. beilstein-journals.org | Accelerated screening of reaction parameters, reducing time and material cost. |

| Bayesian Optimization | Efficiently searches for the global optimum of a function with a limited number of experiments. beilstein-journals.org | Rapidly identifies the best reaction conditions with fewer experimental runs than traditional methods. |

| Reinforcement Learning | Trains an agent to make sequential decisions to maximize a cumulative reward (e.g., reaction yield). nih.gov | Enables fully autonomous "self-driving" laboratories for reaction optimization. |

| Natural Language Processing (NLP) | Extracts structured reaction data from unstructured text (e.g., patents, scientific literature). | Builds comprehensive datasets to train more accurate predictive models. |

Q & A

Q. Optimization strategies :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling reactions.

- Solvent effects : Acetonitrile or DMF enhances solubility of intermediates .

- Temperature control : Reactions often proceed at 60–100°C to balance reaction rate and byproduct formation.

Q. Example reaction table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 5-Methoxy-3-pyridinecarboxaldehyde, malononitrile, K₂CO₃, DMF, 80°C | 65% |

How can spectroscopic and crystallographic methods characterize this compound?

Level: Basic

Answer:

Spectroscopic techniques :

- NMR : ¹H NMR (CDCl₃) shows peaks for methoxy (δ 3.8–4.0 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and nitrile (non-protonated, inferred via IR).

- IR : Strong absorption at ~2250 cm⁻¹ confirms the nitrile group .

Q. Crystallography :

Q. Key crystallographic parameters :

| Parameter | Value | Reference |

|---|---|---|

| R-factor | 0.066 | |

| C≡N bond | 1.16 Å |

How do DFT studies enhance the understanding of electronic properties in this compound?

Level: Advanced

Answer:

Density Functional Theory (DFT) predicts electronic behavior and reaction pathways:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate stability and reactivity trends .

- Charge distribution : Nitrile groups exhibit strong electron-withdrawing effects, polarizing the pyridine ring .

Q. Methodology :

- Basis sets : B3LYP/6-311+G(d,p) balances accuracy and computational cost .

- Solvent modeling : Polarizable Continuum Model (PCM) accounts for solvent effects in reaction simulations.

Q. Applications :

- Rationalize regioselectivity in electrophilic substitution reactions.

- Predict spectroscopic shifts (e.g., NMR) via gauge-independent atomic orbital (GIAO) calculations .

How can contradictions between experimental and computational spectroscopic data be resolved?

Level: Advanced

Answer:

Discrepancies often arise from:

- Solvent effects : Experimental NMR (in CDCl₃) vs. gas-phase DFT calculations. Use explicit solvent models or PCM corrections .

- Conformational flexibility : Dynamic averaging in solution vs. static DFT structures. Perform molecular dynamics (MD) simulations .

Q. Case study :

- Nitrile IR shifts : Experimental (~2250 cm⁻¹) vs. DFT (~2270 cm⁻¹). Adjust for anharmonicity or use hybrid functionals (e.g., CAM-B3LYP) .

Q. Resolution workflow :

Validate computational parameters (basis sets, functionals).

Compare multiple conformers using Boltzmann averaging.

Cross-check with alternative techniques (e.g., Raman spectroscopy).

What strategies optimize catalytic systems for synthesizing this compound?

Level: Advanced

Answer:

Catalyst design :

Q. Reaction engineering :

Q. Table: Catalyst performance comparison :

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 78 | 12.5 | |

| CuI/1,10-phenanthroline | 65 | 8.2 |

How are reaction mechanisms involving this compound analyzed using kinetic studies?

Level: Advanced

Answer:

Mechanistic tools :

- Rate law determination : Monitor nitrile formation via UV-Vis or GC-MS at varying reagent concentrations .

- Isotopic labeling : ¹³C-labeled acetonitrile traces bond reorganization in condensation reactions .

Case example :

In the synthesis of imidazodipyridines:

Rate-determining step (RDS) : Aldol condensation (confirmed via Eyring plot activation energy ~50 kJ/mol) .

Catalytic cycle : Pd(0)→Pd(II) oxidative addition followed by reductive elimination .

Q. Data interpretation :

- Non-linear Arrhenius plots suggest multi-step mechanisms.

- Hammett correlations quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.